1,8-Dichloroocta-3,5-diene

Description

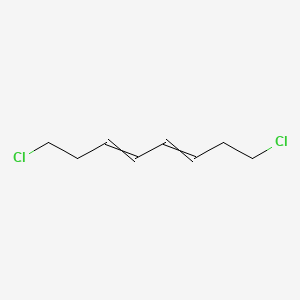

1,8-Dichloroocta-3,5-diene is a chlorinated alkene characterized by a linear eight-carbon chain with conjugated double bonds at positions 3 and 5, and chlorine substituents at terminal positions 1 and 6. This structure imparts unique electronic and steric properties, influencing its reactivity, polarity, and environmental behavior.

Properties

CAS No. |

55682-96-7 |

|---|---|

Molecular Formula |

C8H12Cl2 |

Molecular Weight |

179.08 g/mol |

IUPAC Name |

1,8-dichloroocta-3,5-diene |

InChI |

InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8-10/h1-4H,5-8H2 |

InChI Key |

OBEMTTVLQFDSPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C=CC=CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloroocta-3,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation. Another method includes the coupling of silylated alkynes followed by halogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloroocta-3,5-diene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Dichloroocta-3,5-diene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8-Dichloroocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and reactive chlorine atoms. These features allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The chlorine atoms in this compound increase polarity and electron deficiency compared to the ethyl group in 3-ethyloct-1,5-diene, likely enhancing its reactivity in electrophilic additions or environmental interactions.

- Steroidal dienes (e.g., Cholesta-3,5-diene) exhibit significantly higher molecular weights and lipophilicities due to their cyclic frameworks, influencing their chromatographic retention times .

Environmental and Biological Presence: 3-Ethyloct-1,5-diene isomers are ubiquitous in plant oils, with isomer-specific distributions suggesting ecological or biosynthetic significance . Stigmastan-3,5-diene contributes to anti-inflammatory activity in extracts, though its role is likely structural rather than direct .

Chromatographic Behavior :

- Chlorinated alkenes like this compound may elute earlier than steroidal dienes (e.g., Cholesta-3,5-diene) due to lower molecular weight and differing polarity .

Research Findings and Implications

Reactivity and Stability

- The conjugated diene system in this compound may facilitate resonance stabilization, but chlorine substituents could promote hydrolysis or photodegradation.

- Non-chlorinated analogs like 3-ethyloct-1,5-diene show greater stability in natural matrices, as evidenced by their widespread detection in plant oils .

Environmental Impact

- Chlorinated compounds often exhibit greater environmental persistence than hydrocarbons. While Cholesta-3,5-diene’s high environmental concentration (239 ng/m³) suggests moderate stability , this compound’s chlorine content may elevate its bioaccumulation risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.